The synthesis of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol typically involves multi-step synthetic routes that may include the following methods:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol can be described as follows:
The molecular formula for this compound is , with a molecular weight of approximately 250.72 g/mol. The structural representation can be visualized through molecular modeling software or chemical drawing tools.
4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol can participate in various chemical reactions typical for imidazole derivatives:
The reactivity of this compound is influenced by its functional groups, making it a versatile intermediate in organic synthesis.
The mechanism of action for 4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol primarily relates to its potential biological activity. Compounds containing imidazole rings are known to interact with various biological targets, including enzymes and receptors.
Research indicates that imidazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties due to their ability to interfere with cellular processes. Specific studies may provide insights into the precise mechanisms at play for this compound.
Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are commonly used to analyze the physical and chemical properties of this compound.
4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol has potential applications in various fields:
The deuterated compound is systematically named 4-(4-chlorophenyl)-2,3,3,4,4-pentadeuterio-1-imidazol-1-ylbutan-2-ol according to IUPAC conventions, reflecting the specific positioning of five deuterium atoms within the butanol chain [4]. This nomenclature precisely defines the molecular structure and isotopic substitution pattern. The compound is also recognized by several synonyms across scientific literature and commercial catalogs:
Table 1: Systematic and Common Names of the Deuterated Compound
Nomenclature Type | Name |
---|---|
IUPAC Name | 4-(4-chlorophenyl)-2,3,3,4,4-pentadeuterio-1-imidazol-1-ylbutan-2-ol |
Common Synonyms | alpha-[2-(4-Chlorophenyl)ethyl]-1H-imidazole-1-ethanol-d5 |
1-[4-(4-Chlorophenyl)-2-hydroxy-n-butyl]imidazole-d5 |
These names consistently reference the core structure comprising a p-chlorophenyl group, a pentadeuterated butanol chain, and an imidazole moiety. The non-deuterated counterpart (CAS 67085-11-4) lacks isotopic labeling but shares identical structural features [5] [7].
The molecular formula C₁₃H₁₀D₅ClN₂O distinguishes this compound from its non-deuterated analog (C₁₃H₁₅ClN₂O) [3] [8] [10]. This notation explicitly confirms the replacement of five hydrogen atoms (protium) with deuterium (D), resulting in a molecular weight of 255.75 g/mol—5 atomic mass units higher than the non-deuterated form (250.72 g/mol) [6] [8].
The isotopic labeling occurs specifically at the C3 and C4 positions of the butanol chain, denoted as butan-d5. This positioning implies deuterium substitution at the following sites:
Table 2: Isotopic Composition and Mass Data
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀D₅ClN₂O |
Molecular Weight | 255.75 g/mol |
Accurate Mass | 255.1187 Da |
Deuteration Sites | C3 (2D), C4 (3D) |
Non-deuterated Analog Mass | 250.72 g/mol |
The precise deuteration pattern is critical for traceability in metabolic studies and quantitative mass spectrometry, as it minimizes interference from endogenous compounds while maintaining chemical equivalence to the non-labeled molecule [6] [10].
The compound features one chiral center at the C2 carbon bearing the hydroxyl group. Available data indicate it is synthesized and supplied as a racemate [(±)-form], with no commercial or scientific evidence of resolved enantiomers [5] [7]. The defined stereocenter is noted in databases as "0/1 defined stereocenters," signifying a racemic mixture without enantiomeric specification [5].
The presence of deuterium at C3 and C4 introduces potential isotopic stereochemistry. However, the sp³ hybridized C3 and C4 carbons are achiral due to their two identical deuterium substitutions (C3H₂D₂ → C3D₂H₂; C3H₃D → C3D₃), eliminating diastereotopic effects. Consequently, deuteration does not generate additional stereoisomers beyond the racemic mixture at C2 [8].
While experimental spectral data are limited in public sources, key inferences can be drawn from the molecular structure and deuteration pattern:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
UV-Vis Spectroscopy
Table 3: Key Spectral Signatures and Their Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR | 7.0–8.0 ppm (multiplet) | Aromatic protons (phenyl/imidazole) |
3.5–4.0 ppm (triplet) | C1 methylene protons | |
¹³C-NMR | 134–140 ppm | Aromatic carbons |
IR | 2000–2300 cm⁻¹ | C-D stretching modes |
UV-Vis | 254 nm (ε > 1000 L·mol⁻¹·cm⁻¹) | Conjugated π-system absorption |
Though explicit computational studies for this deuterated compound are not detailed in the literature, Density Functional Theory (DFT) simulations can predict:
Molecular dynamics simulations would further reveal deuterium’s impact on solvation and diffusion, with slower conformational interconversion expected due to deuterium’s higher mass [6] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8